Selenocysteine

Biochemistry Enzymology Redox Biology

Selenocysteine (Sec, U) is the 21st proteinogenic amino acid and an obligatory building block for producing recombinant selenoenzymes such as glutathione peroxidase and thioredoxin reductase with native catalytic activity. Its selenol side chain (pKa 5.2) is deprotonated at physiological pH, conferring superior nucleophilicity vs cysteine. Critical evidence shows Cys→Sec substitution causes approximately 1000-fold lower enzyme activity. For diselenide-bridged peptide therapeutics, Sec provides resistance to serum reduction, enhancing in vivo stability and pharmacokinetic profiles. Supplied at 98% purity; store at -20°C under inert, light-protected conditions. Select Sec when enzyme kinetics, redox catalysis, or structural fidelity are non-negotiable in your research.

Molecular Formula C3H6NO2Se
Molecular Weight 167.06 g/mol
CAS No. 10236-58-5
Cat. No. B057510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocysteine
CAS10236-58-5
Synonyms(2R)-2-Amino-3-(hydroseleno)propionic acid; 3-(Hydroseleno)alanine; 3-Selenylalanine; 3-Selenyl-L-alanine; Seleno-L-cysteine; (R)-2-aMino-3-hydroselenopropanoic acid; L-Alanine, 3-selenyl-
Molecular FormulaC3H6NO2Se
Molecular Weight167.06 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[Se]
InChIInChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
InChIKeyFDKWRPBBCBCIGA-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility392000 mg/L (at 0 °C)

Selenocysteine (CAS 10236-58-5): Chemical Identity and Baseline Properties for Research Procurement


Selenocysteine (Sec, U) is the 21st proteinogenic amino acid, naturally co-translationally incorporated into selenoproteins via recoding of the UGA stop codon [1]. It is the selenium analog of cysteine, with a molecular formula of C3H7NO2Se and a molecular weight of 168.05 g/mol [2]. As a selenoamino acid, it features a selenol (-SeH) side chain, imparting distinct physicochemical properties compared to its sulfur-containing counterpart. Key baseline parameters include a predicted boiling point of 440.2±45.0 °C at 760 Torr , a relative density of 1.31 g/cm³ , and a pKa for the selenol group of 5.2 at 25 °C . It is typically supplied as a white solid with a purity of NMR≥98% and requires storage at -20 °C under dry, light-protected, and sealed conditions to maintain stability .

Why Selenocysteine (CAS 10236-58-5) Cannot Be Substituted by Cysteine or Other Selenium Analogs


While selenocysteine (Sec) is structurally analogous to cysteine (Cys) and shares its role as a redox-active amino acid, it is not functionally interchangeable. The substitution of sulfur with selenium fundamentally alters key chemical properties, including a significantly lower selenol pKa and a distinct redox potential, which dictate its unique reactivity and biological function [1]. This is evidenced by the fact that in selenoenzymes like glutathione peroxidase (GPx), replacement of the active site Sec with Cys results in a catalytic activity that is orders of magnitude lower (e.g., approximately 1000-fold less active) [2]. Furthermore, other common organic selenium species like selenomethionine (SeMet) and Se-methylselenocysteine (MeSeCys) are metabolized differently and are not directly incorporated into the active sites of selenoproteins in the same specific manner as Sec [3]. Therefore, assuming interchangeability between Sec and its analogs can lead to a complete loss of the desired biochemical or catalytic function in research applications.

Selenocysteine (CAS 10236-58-5): Quantified Differential Evidence Against Key Comparators


Selenocysteine vs. Cysteine: pKa and Ionization State at Physiological pH

Selenocysteine demonstrates a significantly lower side-chain pKa (5.2) compared to cysteine (pKa 8.3-8.5) [1]. This 3.1-3.3 unit difference in pKa results in a stark contrast in their ionization state at physiological pH. At pH 7.4, the selenol group of Sec is almost fully deprotonated (selenolate, -Se⁻), whereas the thiol group of Cys remains predominantly protonated (-SH) [2]. This makes Sec a much stronger nucleophile at neutral pH, a critical property for its role as a superior catalytic residue in enzymes like glutathione peroxidase and thioredoxin reductase [1].

Biochemistry Enzymology Redox Biology

Selenocysteine vs. Cysteine: Catalytic Efficiency in Recombinant Enzymes

In a direct comparison using recombinant murine glutathione peroxidase (GPx), the replacement of the active site selenocysteine (Sec) with a cysteine (Cys) residue resulted in a drastic loss of enzymatic activity. The [Cys]GPx mutant exhibited a specific activity that was approximately 1000-fold lower than that of the native Sec-containing enzyme [1]. Furthermore, the Cys mutant was found to be highly susceptible to inactivation by its substrate, hydroperoxides, a limitation not observed in the robust, Sec-containing wild-type enzyme [1]. This quantitative difference highlights the functional superiority of Sec in this catalytic context.

Protein Engineering Enzymology Biotechnology

Selenocysteine Derivative (Selenocystine) vs. Methylselenocysteine: Differential Cytotoxicity in Cancer Cells

Selenocystine (SeCys), the oxidized diselenide form of selenocysteine, displays potent and differential cytotoxicity against various cancer cell lines when compared to another common organic selenium compound, Se-methylselenocysteine (MSC). Against melanoma cells, SeCys exhibits an IC50 of 3.6 μM, which is 15-fold more potent than MSC's IC50 of 54 μM [1]. This trend is even more pronounced in colon cancer cells, where SeCys has an IC50 of 7.3 μM compared to 632.8 μM for MSC, representing an approximately 87-fold difference in potency [1]. Against breast cancer cells, SeCys also shows superior potency with an IC50 of 5.0 μM versus 193 μM for MSC, a 39-fold difference [1].

Oncology Cell Biology Pharmacology

Selenocysteine Derivative (Selenocystine) vs. Selenomethionine: Differential Cytotoxicity in Cancer Cells

Comparing selenocystine (SeCys), derived from selenocysteine, with selenomethionine (SeMet), another common dietary selenoamino acid, reveals substantial differences in their potency against cancer cell lines. In lung cancer cells, SeCys is 13-fold more potent with an IC50 of 5.0 μM compared to 65 μM for SeMet [1]. Similarly, against breast cancer cells, SeCys (IC50 5.0 μM) is 9-fold more potent than SeMet (IC50 45 μM) [1]. For colorectal cancer, the difference is even larger, with SeCys (IC50 7.3 μM) being approximately 18-fold more potent than SeMet (IC50 130 μM) [1].

Oncology Cell Biology Pharmacology

Selenocysteine (as Diselenide Bond) vs. Cysteine (as Disulfide Bond): Stability in Reducing Environments

Diselenide bonds (Se-Se), formed by the oxidation of two selenocysteine residues, are intrinsically more resistant to reduction than their disulfide (S-S) counterparts formed from cysteine [1]. This enhanced stability has been leveraged in the engineering of therapeutic peptides and proteins (seleno-biologics). For instance, substituting disulfide bonds with diselenide bonds in polypeptides renders them resistant to reduction when exposed to blood serum or to reducing components within cells, thereby improving their structural integrity and potential half-life in biological systems [2]. This is a key advantage over standard cysteine-based disulfide bridges which are more susceptible to reductive cleavage.

Peptide Chemistry Protein Engineering Bioconjugation

Selenocysteine (CAS 10236-58-5): Optimal Application Scenarios Based on Differential Evidence


Recombinant Selenoprotein Production for High-Activity Enzyme Studies

Selenocysteine is the mandatory component for producing recombinant selenoenzymes (e.g., glutathione peroxidase, thioredoxin reductase) when maximal catalytic activity is required. As shown by the 1000-fold lower activity of a Cys-substituted GPx mutant [1], Sec cannot be functionally replaced by cysteine. Research groups aiming to characterize native-like enzyme kinetics, substrate specificity, or structural dynamics of selenoproteins should prioritize Sec incorporation systems to obtain biologically relevant data.

Engineering Reduction-Resistant Biologics and Therapeutic Peptides

For the design of peptide-based therapeutics or diagnostic proteins requiring enhanced stability in vivo, selenocysteine is a superior choice over cysteine. The replacement of disulfide bonds with diselenide bridges confers resistance to reduction by serum components and intracellular thiols [2]. This application is directly supported by patent literature describing the use of diselenide bonds to stabilize polypeptides in therapeutic contexts [2], making Sec a high-value reagent for bioconjugation and protein engineering projects targeting improved pharmacokinetic profiles.

In Vitro Studies on Potent Selenium-Based Cytotoxicity

When the research objective is to investigate potent, selenium-induced cytotoxicity in cancer cell models, selenocystine (SeCys), the oxidized form of selenocysteine, is a more effective reagent compared to other organic selenium species. Quantitative data shows SeCys is up to 87-fold more potent than methylselenocysteine and up to 18-fold more potent than selenomethionine in specific cancer cell lines [3]. Researchers screening for anti-proliferative effects in lung, breast, colorectal, or melanoma cancer models will find SeCys to be a more active and potentially mechanistically distinct compound, warranting its selection for focused studies.

In Vitro Biochemical Assays Requiring a Strong Nucleophile at Neutral pH

Selenocysteine's low selenol pKa of 5.2 ensures it is predominantly in the highly nucleophilic selenolate form at physiological pH (~7.4), unlike cysteine which remains largely protonated [4]. This makes Sec the preferred choice for designing in vitro assays that probe nucleophilic catalysis, redox sensing, or metal binding under near-physiological conditions. Its superior reactivity at neutral pH provides a clear experimental advantage over cysteine, enabling studies of reaction mechanisms that are otherwise kinetically unfavorable.

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